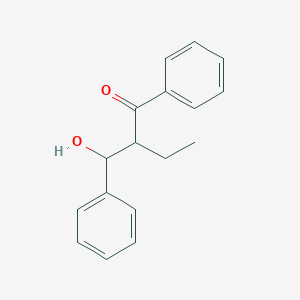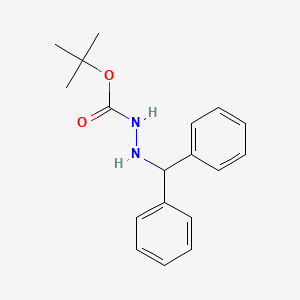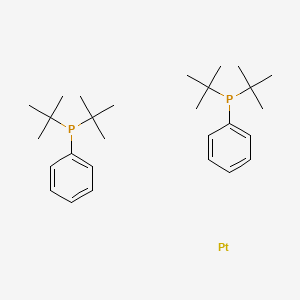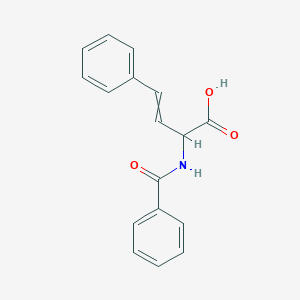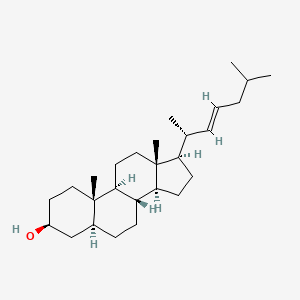![molecular formula C14H22O3 B14621371 1-[(2,3-Dimethoxy-2-methylpropoxy)methyl]-2-methylbenzene CAS No. 58021-11-7](/img/structure/B14621371.png)
1-[(2,3-Dimethoxy-2-methylpropoxy)methyl]-2-methylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2,3-Dimethoxy-2-methylpropoxy)methyl]-2-methylbenzene is an organic compound with the molecular formula C14H22O3 It is a derivative of benzene, featuring a complex structure with multiple functional groups, including methoxy and methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,3-Dimethoxy-2-methylpropoxy)methyl]-2-methylbenzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Preparation of 2,3-Dimethoxy-2-methylpropanol: This intermediate can be synthesized by reacting 2,3-dimethoxypropene with methanol in the presence of an acid catalyst.
Alkylation Reaction: The 2,3-dimethoxy-2-methylpropanol is then reacted with benzyl chloride in the presence of a base such as sodium hydroxide to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient separation techniques, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions
1-[(2,3-Dimethoxy-2-methylpropoxy)methyl]-2-methylbenzene can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the benzene ring.
科学研究应用
1-[(2,3-Dimethoxy-2-methylpropoxy)methyl]-2-methylbenzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a pharmaceutical intermediate.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals, including fragrances and flavorings, due to its unique aromatic properties.
作用机制
The mechanism of action of 1-[(2,3-Dimethoxy-2-methylpropoxy)methyl]-2-methylbenzene involves its interaction with various molecular targets and pathways. The methoxy and methyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
2,3-Dimethoxytoluene: Similar in structure but lacks the additional methylpropoxy group.
1,2-Dimethoxybenzene: Contains two methoxy groups on the benzene ring but lacks the methyl and propoxy groups.
2-Methoxy-4-methylphenol: Contains a methoxy and a methyl group but lacks the propoxy group.
Uniqueness
1-[(2,3-Dimethoxy-2-methylpropoxy)methyl]-2-methylbenzene is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
属性
CAS 编号 |
58021-11-7 |
|---|---|
分子式 |
C14H22O3 |
分子量 |
238.32 g/mol |
IUPAC 名称 |
1-[(2,3-dimethoxy-2-methylpropoxy)methyl]-2-methylbenzene |
InChI |
InChI=1S/C14H22O3/c1-12-7-5-6-8-13(12)9-17-11-14(2,16-4)10-15-3/h5-8H,9-11H2,1-4H3 |
InChI 键 |
ZIAFRCOXLZYAHM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1COCC(C)(COC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


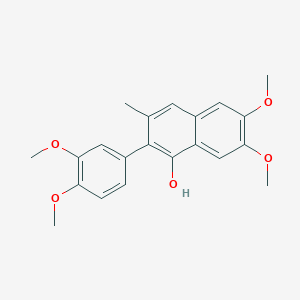
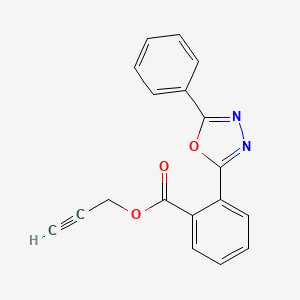
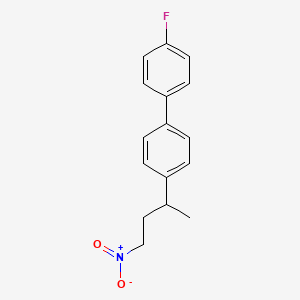

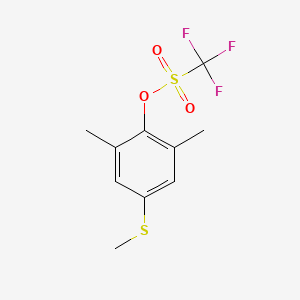
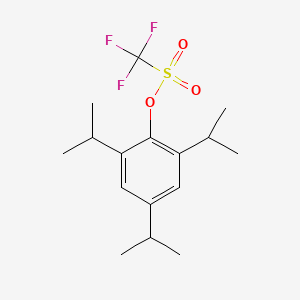
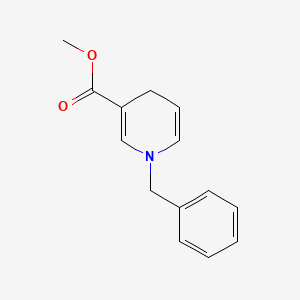
![1,3-Benzodithiole, 2-[(1,1-dimethylethyl)thio]-](/img/structure/B14621334.png)
